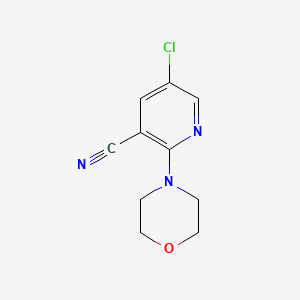![molecular formula C13H8BrClN2 B14887010 2-(2-Bromophenyl)-7-chloroimidazo[1,2-a]pyridine](/img/structure/B14887010.png)
2-(2-Bromophenyl)-7-chloroimidazo[1,2-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Bromophenyl)-7-chloroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry. The presence of bromine and chlorine atoms in the structure enhances its reactivity and potential for various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-7-chloroimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminopyridine with 2-bromobenzaldehyde under acidic conditions, followed by chlorination. The reaction conditions often involve the use of solvents like ethanol or benzene and catalysts such as hydrochloric acid or sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
2-(2-Bromophenyl)-7-chloroimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
Substitution Products: Formation of derivatives with different functional groups replacing bromine or chlorine.
Oxidation Products: Formation of oxides or hydroxylated derivatives.
Reduction Products: Formation of dehalogenated compounds or hydrogenated derivatives.
科学的研究の応用
2-(2-Bromophenyl)-7-chloroimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(2-Bromophenyl)-7-chloroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms allows it to form strong interactions with enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
- 2-(2-Bromophenyl)-imidazo[1,2-a]pyridine
- 2-(2-Chlorophenyl)-7-chloroimidazo[1,2-a]pyridine
- 2-(2-Bromophenyl)-7-fluoroimidazo[1,2-a]pyridine
Uniqueness
2-(2-Bromophenyl)-7-chloroimidazo[1,2-a]pyridine is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and potential for diverse chemical transformations. This dual halogenation also contributes to its distinct biological activities compared to other similar compounds .
特性
分子式 |
C13H8BrClN2 |
|---|---|
分子量 |
307.57 g/mol |
IUPAC名 |
2-(2-bromophenyl)-7-chloroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H8BrClN2/c14-11-4-2-1-3-10(11)12-8-17-6-5-9(15)7-13(17)16-12/h1-8H |
InChIキー |
CYZLSKSBQKOOHS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=CN3C=CC(=CC3=N2)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


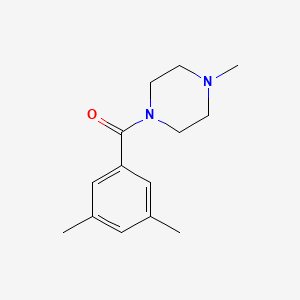
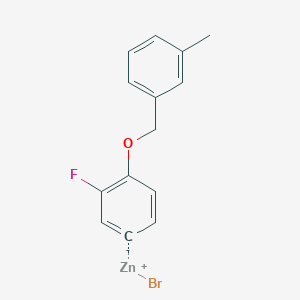
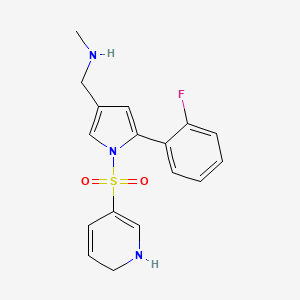
![7,7-Difluoro-3,5-dihydro-4H-pyrimido[4,5-b][1,4]oxazine-4,6(7H)-dione](/img/structure/B14886948.png)
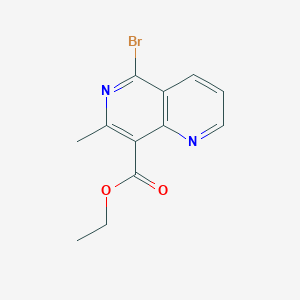
![4-{[4-(3,4-Dimethylphenyl)-3-(methoxycarbonyl)-5-methylthiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B14886965.png)
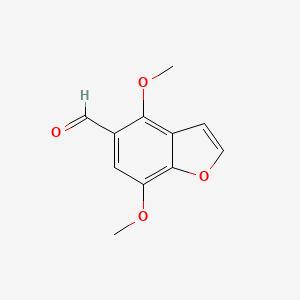
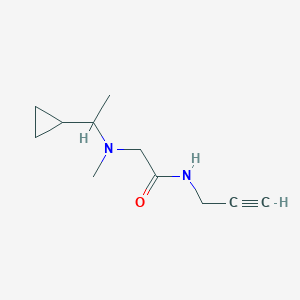

![3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B14886988.png)
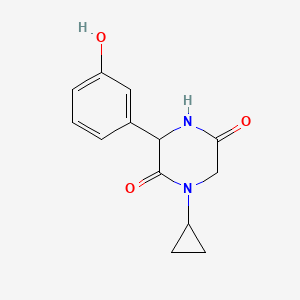
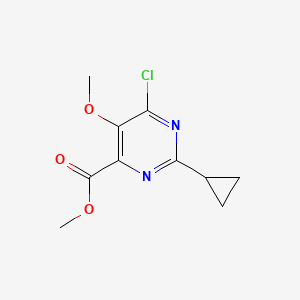
![(7S,8aR)-2-Benzyl-7-methoxyoctahydropyrrolo[1,2-a]pyrazine](/img/structure/B14887001.png)
